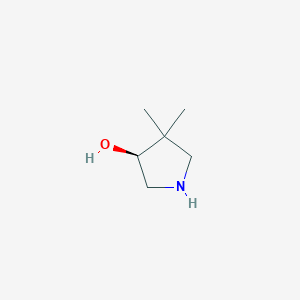

(3s)-4,4-Dimethyl-3-pyrrolidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3s)-4,4-Dimethyl-3-pyrrolidinol” is a chemical compound with the molecular formula C6H13NO . It can be used as a reactant in the syntheses of oxadiazolylthiazole and xanthone derivatives of biological importance .

Synthesis Analysis

The synthesis of 3S-pyrrolidinol and its derivatives from L-glutamic acid has been described . The Ir (III)-catalyzed synthesis of 3-pyrrolidinols and 4-piperidinols combining 1,2,4-butanetriol or 1,3,5-pentanetriol with primary amines was carried out . This borrowing hydrogen methodology (BH) was further extended to the sequential diamination of triols leading to aza-pyrrolidines and aza-piperidines .Molecular Structure Analysis

The molecular structure of “(3s)-4,4-Dimethyl-3-pyrrolidinol” consists of a pyrrolidine ring with two methyl groups attached to the 4th carbon and a hydroxyl group attached to the 3rd carbon .Scientific Research Applications

Environmental Adaptability Assessment

(3S)-4,4-Dimethyl-3-pyrrolidinol: plays a crucial role in evaluating the adaptability of human settlements within specific regions. Researchers have employed 3S technology (which integrates Geographic Information System (GIS) , Global Positioning System (GPS) , and Remote Sensing (RS) ) to assess the suitability of residential environments. For instance, a study in Chengdu, China, utilized 3S technology to analyze factors such as terrain fluctuations, temperature, humidity, vegetation type, land use, and human disturbance (e.g., traffic and GDP). The resulting adaptability index revealed spatial distribution patterns and highlighted areas with varying suitability for human settlement .

Flood Control and River Management

In the context of flood control, (3S)-4,4-Dimethyl-3-pyrrolidinol finds applications in monitoring river systems. By combining GIS, GPS, and RS, researchers enhance flood prediction, risk assessment, and emergency response. For instance, the Yellow River basin benefits from 3S technology to manage flood-prone areas effectively .

Land Use and Landscape Ecology

The compound contributes to landscape ecology studies by aiding in land use classification and connectivity analysis. Researchers use 3S technology to map land cover types, assess landscape fragmentation, and evaluate ecological connectivity. Landscape indices derived from (3S)-4,4-Dimethyl-3-pyrrolidinol data provide valuable insights into habitat quality and spatial patterns .

Meteorological Disaster Monitoring

In meteorology, (3S)-4,4-Dimethyl-3-pyrrolidinol assists in precise disaster monitoring. Researchers leverage 3S technology to track weather events, such as typhoons, droughts, and heatwaves. By integrating data from RS, GPS, and GIS, they enhance early warning systems and improve disaster response strategies .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and receptors in the body .

Biochemical Pathways

Compounds with similar structures have been shown to influence various metabolic and cellular pathways .

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, which influences its efficacy and safety .

Result of Action

Similar compounds have been shown to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3s)-4,4-Dimethyl-3-pyrrolidinol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets .

properties

IUPAC Name |

(3S)-4,4-dimethylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVTUAIJKLXTRO-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@H]1O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3s)-4,4-Dimethyl-3-pyrrolidinol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-acetylbenzoyl)amino]benzoate](/img/structure/B2411894.png)

![9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411895.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2411898.png)

![(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2411900.png)

![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2411905.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2411908.png)

![2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide](/img/structure/B2411909.png)

![1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2411912.png)